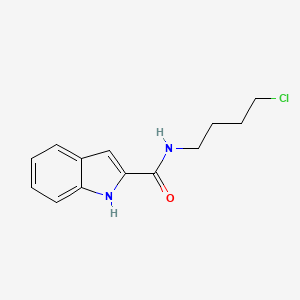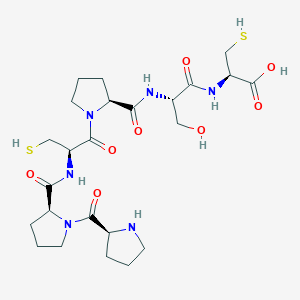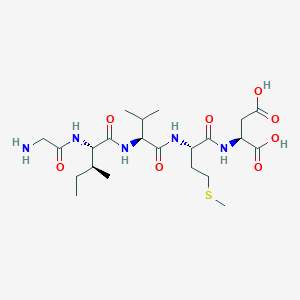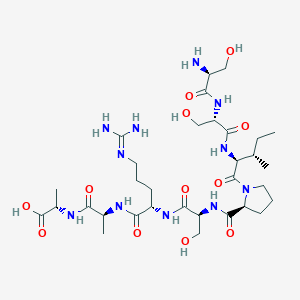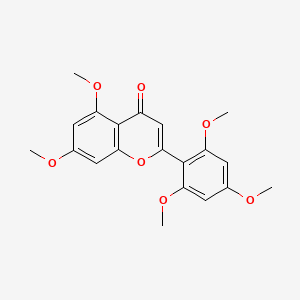
5,7,2',4',6'-Pentamethoxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7,2’,4’,6’-Pentamethoxyflavone: is a polymethoxyflavone, a type of flavonoid compound characterized by multiple methoxy groups attached to its flavone backbone. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,2’,4’,6’-Pentamethoxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate phenolic precursors.
Methoxylation: The phenolic groups are methylated using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Cyclization: The intermediate compounds undergo cyclization to form the flavone structure.
Industrial Production Methods
Industrial production methods for 5,7,2’,4’,6’-Pentamethoxyflavone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Methoxylation: Large-scale methylation using industrial-grade reagents.
Efficient Catalysis: Use of efficient catalysts to ensure high yield and purity.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
5,7,2’,4’,6’-Pentamethoxyflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the flavone structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Dihydroflavones.
Substitution: Halogenated or nitrated flavones.
科学的研究の応用
5,7,2’,4’,6’-Pentamethoxyflavone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of polymethoxyflavones.
Biology: Investigated for its antioxidant properties and its ability to modulate biological pathways.
Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
作用機序
The mechanism of action of 5,7,2’,4’,6’-Pentamethoxyflavone involves:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: Inhibiting pro-inflammatory enzymes and cytokines.
Anticancer Properties: Inducing apoptosis and inhibiting cell proliferation through various molecular pathways, including the modulation of signaling pathways like NRF2 and FOXA
類似化合物との比較
Similar Compounds
Tangeretin: Another polymethoxyflavone found in citrus peels with similar antioxidant and anticancer properties.
Nobiletin: Known for its anti-inflammatory and neuroprotective effects.
5,7,3’,4’,5’-Pentamethoxyflavone: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
5,7,2’,4’,6’-Pentamethoxyflavone is unique due to its specific methoxy group arrangement, which influences its reactivity and biological activity. Its distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
502633-20-7 |
|---|---|
分子式 |
C20H20O7 |
分子量 |
372.4 g/mol |
IUPAC名 |
5,7-dimethoxy-2-(2,4,6-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-11-7-15(25-4)20(16(8-11)26-5)18-10-13(21)19-14(24-3)6-12(23-2)9-17(19)27-18/h6-10H,1-5H3 |
InChIキー |
BZDNMWJCXMJWNR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=C(C=C(C=C3OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
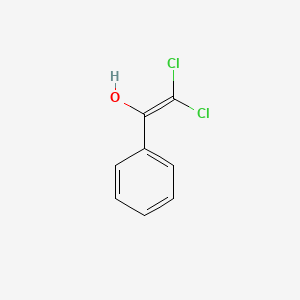
![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)
![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)
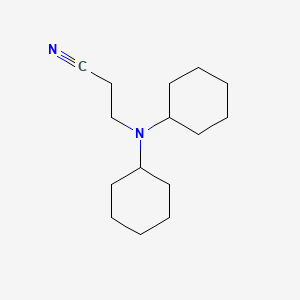
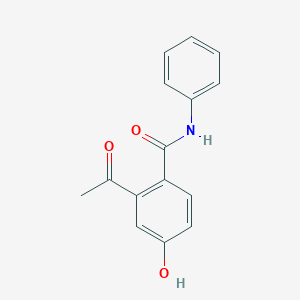
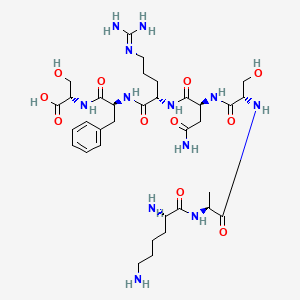
![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
